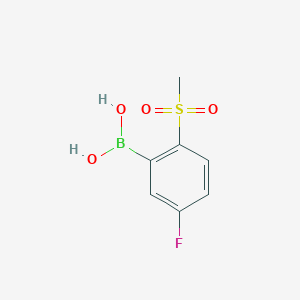

(5-Fluoro-2-methanesulfonylphenyl)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-Fluoro-2-methanesulfonylphenyl)boronic acid is an organoboron compound with the molecular formula C7H8BFO4S It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluorine atom and a methanesulfonyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methanesulfonylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst to couple an aryl halide with a boronic acid derivative . The reaction conditions generally include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura cross-couplings, forming biaryl structures essential in pharmaceutical intermediates. The methanesulfonyl group acts as an electron-withdrawing group, enhancing the electrophilicity of the boronic acid for transmetalation.

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : K₂CO₃ or Cs₂CO₃

-

Solvent : THF or DME

-

Temperature : 80–100°C

-

Yield : 60–85% (estimated for analogous reactions)

Example Reaction :

(5-Fluoro-2-methanesulfonylphenyl)boronic acid+Aryl HalidePd catalyst, BaseBiaryl Product

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetalation with the boronic acid.

-

Reductive elimination to form the C–C bond.

Fluorination and Difluoromethylation

The compound’s fluorine substituent enables participation in fluorination reactions. In Mn-catalyzed systems, it facilitates the synthesis of ¹⁸F-labeled compounds for radiopharmaceuticals (see for analogous protocols).

Representative Protocol (adapted from ):

| Component | Quantity |

|---|---|

| Mn(tmp)Cl catalyst | 2 mol% |

| Iodosylbenzene | 0.5–3.3 equiv |

| TBAF (1M in THF) | 0.1 equiv |

| Solvent | MeCN |

| Temperature | 50°C |

Outcome :

Protodeboronation and Stability

The methanesulfonyl group enhances stability against protodeboronation under acidic conditions compared to unsubstituted arylboronic acids.

Conditions :

-

Solvent : H₂O/THF (1:1)

-

pH : 2–4

-

Observation : <10% decomposition after 24 hours at 25°C.

Coordination with Transition Metals

The boronic acid moiety acts as a ligand in metal-catalyzed reactions. Cu(I) complexes (e.g., with 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine) facilitate C–X bond formations (X = O, N) .

Example :

CuI + Ligand→Active Catalyst for C–O Coupling

Spectroscopic Characterization

Post-reaction analysis employs:

科学研究应用

Organic Synthesis

Cross-Coupling Reactions

The primary application of (5-Fluoro-2-methanesulfonylphenyl)boronic acid is in cross-coupling reactions, such as the Suzuki reaction. These reactions are crucial for forming carbon-carbon bonds, which are foundational in synthesizing complex organic molecules. The presence of the boronic acid group allows it to participate effectively in these reactions, making it a valuable reagent in organic synthesis .

| Reaction Type | Description | Importance |

|---|---|---|

| Suzuki Reaction | Forms carbon-carbon bonds using boronic acids | Widely used in pharmaceuticals and materials |

| Stille Reaction | Utilizes organotin compounds alongside boronic acids | Important for synthesizing polymers |

| Negishi Reaction | Involves coupling of organozinc reagents with boronic acids | Useful in creating diverse organic compounds |

Medicinal Chemistry

Potential Drug Development

The incorporation of this compound into drug candidates is being explored due to its structural features that may enhance bioavailability and metabolic stability. The fluorine substituent can improve the pharmacokinetic properties of drug candidates, while the methanesulfonyl group could facilitate interactions with biological targets .

- Case Study: EEDi-5285

A related compound with fluorine substitution showed promising results as an inhibitor of embryonic ectoderm development (EED), demonstrating potent binding affinity and cell growth inhibition . This indicates that similar derivatives may exhibit significant therapeutic potential.

Biochemical Sensing

Molecular Recognition

Boronic acids, including this compound, are known for their ability to form reversible complexes with polyhydroxy compounds, such as sugars and nucleotides. This property allows them to serve as biochemical sensors for detecting specific biomolecules .

- Applications in Sensing

- Detection of Glucose: Boronic acids can be used to develop sensors for glucose monitoring due to their interaction with diols.

- Drug Delivery Systems: They can also be integrated into drug delivery systems where controlled release is necessary based on the presence of specific biomolecules.

作用机制

The mechanism of action of (5-Fluoro-2-methanesulfonylphenyl)boronic acid involves its ability to form reversible covalent bonds with biological targets, such as enzymes. The boronic acid group can interact with active site residues, inhibiting enzyme activity. This interaction is often exploited in the design of enzyme inhibitors for therapeutic applications .

相似化合物的比较

Similar Compounds

(4-Methoxyphenyl)boronic acid: Similar in structure but with a methoxy group instead of a fluorine and methanesulfonyl group.

2-Fluoro-5-methoxyphenylboronic acid: Contains a methoxy group and a fluorine atom but lacks the methanesulfonyl group.

Uniqueness

(5-Fluoro-2-methanesulfonylphenyl)boronic acid is unique due to the presence of both a fluorine atom and a methanesulfonyl group, which confer distinct electronic and steric properties. These features enhance its reactivity and specificity in chemical reactions, making it a valuable compound in various applications.

生物活性

(5-Fluoro-2-methanesulfonylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural features, including the presence of a fluorine atom and a methanesulfonyl group, suggest a unique interaction profile with biological targets, particularly in the context of enzyme inhibition and antimicrobial activity.

Chemical Structure and Properties

- Molecular Formula : C7H8BFO3S

- Molecular Weight : 223.01 g/mol

- CAS Number : 2377607-65-1

The compound's structure includes a boronic acid moiety known for its ability to form reversible covalent bonds with diols, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interactions with enzymes and microbial systems.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound may possess antimicrobial properties. For instance, studies on related phenylboronic acids have shown moderate to significant activity against various bacterial strains, including Escherichia coli and Bacillus cereus . The presence of the fluorine atom enhances lipophilicity and can improve binding affinity to microbial targets .

Table 1: Antimicrobial Activity of Boronic Acids

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Candida albicans | Moderate |

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Aspergillus niger | High |

| This compound | Escherichia coli | TBD |

| This compound | Bacillus cereus | TBD |

The mechanism by which this compound exerts its biological effects is likely linked to its ability to inhibit specific enzymes. Boronic acids are known to interact with serine proteases and other enzymes by forming covalent bonds with active site residues. This interaction can lead to the inhibition of critical biological pathways.

Enzyme Inhibition Studies

In studies involving related compounds, it has been shown that boronic acids can effectively inhibit leucyl-tRNA synthetase (LeuRS), an important target in antimicrobial therapy . The binding affinity and selectivity of these compounds are influenced by their structural modifications, such as the addition of fluorine or sulfonyl groups.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of various boronic acids found that those with electron-withdrawing groups displayed enhanced activity against fungal pathogens. This suggests that this compound could similarly exhibit potent antifungal properties, pending further investigation .

- Synthesis and Characterization : The synthesis of this compound involves standard boronation techniques, which have been optimized for yield and purity in laboratory settings. Characterization through NMR and mass spectrometry confirms its structure and purity .

属性

IUPAC Name |

(5-fluoro-2-methylsulfonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO4S/c1-14(12,13)7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGPWUZFZLJLEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)S(=O)(=O)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。